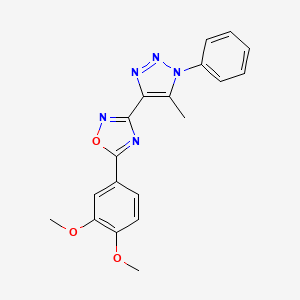

![molecular formula C13H8BrN3O2S B2687467 N-(3-bromophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851943-92-5](/img/structure/B2687467.png)

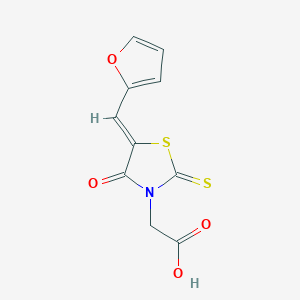

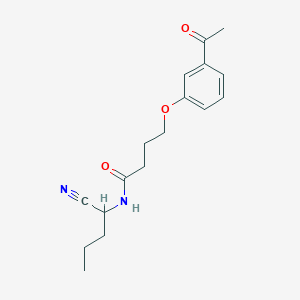

N-(3-bromophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-bromophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a novel compound with potential applications in scientific research. It belongs to the class of thiazolo[3,2-a]pyrimidine derivatives, which have been extensively studied due to their diverse biological activities.

Aplicaciones Científicas De Investigación

Antitumor Activity

The thiazolo[3,2-a]pyrimidine scaffold exhibits promising antitumor properties. Researchers have found that derivatives of this compound display cytotoxic effects against cancer cells. Their ability to interfere with cell division and inhibit tumor growth makes them potential candidates for novel anticancer drugs .

Antibacterial Properties

Thiazolo[3,2-a]pyrimidines have demonstrated antibacterial activity against various pathogens. These compounds could serve as leads for developing new antibiotics. Their unique structural features allow for modification, enhancing their efficacy against drug-resistant bacteria .

Anti-Inflammatory Effects

Studies indicate that certain thiazolo[3,2-a]pyrimidine derivatives possess anti-inflammatory properties. By modulating inflammatory pathways, they may contribute to the development of anti-inflammatory drugs. Targeting specific receptors involved in inflammation could be a potential therapeutic strategy .

Antimalarial Potential

Researchers have explored the use of thiazolo[3,2-a]pyrimidines as antimalarials. These compounds exhibit activity against Plasmodium parasites, which cause malaria. Their unique ring system allows for structural modifications to enhance potency and reduce side effects .

Inhibition of HIV Reverse Transcriptase

Certain thiazolo[3,2-a]pyrimidine derivatives act as inhibitors of HIV reverse transcriptase. By disrupting viral replication, they contribute to antiviral therapy. These findings highlight their potential in combating HIV infections .

Serotonin Receptor Antagonists

The thiazolo[3,2-a]pyrimidine moiety has structural similarities to purine. Researchers have explored its use as a scaffold for designing serotonin receptor antagonists. These compounds could play a role in treating depression and related disorders .

Propiedades

IUPAC Name |

N-(3-bromophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrN3O2S/c14-8-2-1-3-9(6-8)16-11(18)10-7-15-13-17(12(10)19)4-5-20-13/h1-7H,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKOURMECUEVAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC(=O)C2=CN=C3N(C2=O)C=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-bromophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tricyclo[8.2.1.0^{3,8}]trideca-3(8),4,6-trien-13-amine](/img/structure/B2687387.png)

![N-[4-[2-(2-ethylbutanoyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2687389.png)

![3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2687392.png)

![5-{[3-(Trifluoromethyl)phenoxy]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2687393.png)

![3-fluoro-4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2687397.png)